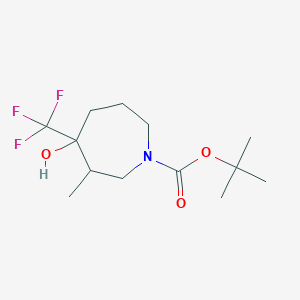

tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate

Description

tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and both methyl and trifluoromethyl substituents at positions 3 and 4, respectively. This compound is of interest in medicinal and organic chemistry due to its structural complexity and the presence of fluorine, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F3NO3/c1-9-8-17(10(18)20-11(2,3)4)7-5-6-12(9,19)13(14,15)16/h9,19H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTDCSZCEVEBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate typically involves multiple steps, starting with the construction of the azepane ring. Common synthetic routes may include the use of starting materials such as azepane derivatives and various reagents to introduce the hydroxyl, methyl, and trifluoromethyl groups. Reaction conditions often require careful control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are often tailored to the specific type of reaction being performed.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate has potential applications in drug design due to its ability to interact with biological targets. Its trifluoromethyl group enhances lipophilicity, which can improve bioavailability and pharmacokinetic properties. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and bacterial infections.

2. Enzyme Inhibition:

Studies have shown that derivatives of azepane compounds can act as enzyme inhibitors. The presence of the hydroxyl group in this compound may contribute to its ability to bind effectively to active sites of enzymes, making it a candidate for further investigation in enzyme-related therapies.

Agrochemical Applications

1. Pesticide Formulation:

The unique chemical properties of this compound make it suitable for use in agrochemical formulations, particularly as a pesticide or herbicide. Its stability and efficacy can enhance the performance of existing formulations, providing better pest control while minimizing environmental impact.

Materials Science Applications

1. Polymer Chemistry:

Due to its functional groups, this compound can be utilized as a building block in polymer chemistry. It can participate in polymerization reactions to create fluorinated polymers with enhanced thermal stability and chemical resistance.

2. Coatings and Adhesives:

The incorporation of this compound into coatings or adhesives may improve their performance characteristics, such as water resistance and adhesion strength. The trifluoromethyl group is known for imparting hydrophobic properties, making it valuable in developing protective coatings.

Case Studies

Mechanism of Action

The mechanism by which tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. Molecular targets and pathways involved can include various enzymes, receptors, and signaling molecules.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The methyl group at C3 in the target compound vs.

- Ring Size : The piperidine derivative (CAS 184042-83-9) has a smaller 6-membered ring, which may confer distinct conformational flexibility compared to azepanes .

- Functional Groups : The oxo group in CAS 1393584-90-1 replaces the hydroxyl group, rendering it more electrophilic and suitable for nucleophilic addition reactions .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group enhances lipophilicity in all analogues, improving membrane permeability. However, the hydroxyl group in the target compound may reduce this effect compared to the oxo-containing analogue .

- Solubility : Hydroxyl groups generally increase aqueous solubility, but the tert-butyl carbamate and trifluoromethyl groups counterbalance this by introducing hydrophobicity .

Biological Activity

tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate (CAS: 1824023-76-8) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 297.31 g/mol

- CAS Number : 1824023-76-8

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in neurodegenerative processes. Notably, it demonstrates dual inhibition of β-secretase and acetylcholinesterase (AChE), which are critical in the pathogenesis of Alzheimer's disease.

Enzyme Inhibition

The compound's inhibition potency is summarized as follows:

- β-secretase Inhibition : IC = 15.4 nM

- Acetylcholinesterase Inhibition : K = 0.17 μM

These values suggest that the compound can effectively prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

In Vitro Studies

In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced cell death. The compound reduced tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers, indicating its potential as a neuroprotective agent .

In Vivo Studies

In vivo experiments conducted on rodent models indicated that while the compound showed some protective effects against amyloid-beta toxicity, its overall efficacy was less pronounced compared to established treatments like galantamine. This discrepancy is attributed to the compound's bioavailability within the central nervous system .

Case Studies

- Neuroprotective Effects : A study evaluated the protective effects of the compound against Aβ-induced cytotoxicity in astrocytes, revealing a reduction in cell death by approximately 20% compared to untreated controls.

- Cytotoxicity Assays : The compound was also assessed for cytotoxicity against various cell lines, including MCF-7 breast cancer cells, showing moderate inhibitory effects on cell proliferation .

Summary of Findings

| Activity | IC | Notes |

|---|---|---|

| β-secretase Inhibition | 15.4 nM | Significant inhibition linked to amyloid aggregation prevention |

| Acetylcholinesterase Inhibition | K = 0.17 μM | Effective in reducing cholinergic dysfunction |

| Cytotoxicity (MCF-7 cells) | Moderate | Indicates potential for further cancer research |

| Neuroprotection (Astrocytes) | 20% reduction in cell death | Suggests protective role against neurotoxic agents |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving key intermediates such as azepane rings functionalized with trifluoromethyl and hydroxy groups. A typical approach includes:

- Step 1 : Condensation of aldehyde precursors with amines under reductive amination conditions (e.g., NaBH(OAc)₃ in dichloroethane) to form the azepane backbone.

- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions.

- Step 3 : Protection/deprotection of functional groups (e.g., tert-butyl carbamate protection using Boc₂O).

- Optimization : Column chromatography with hexanes/EtOAC (+ 0.25% Et₃N) improves purity, while temperature control (0–25°C) minimizes side reactions. Yields typically range from 50–70%, depending on steric and electronic effects .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azepane ring structure, hydroxy group position, and tert-butyl carbamate integrity. ¹⁹F NMR identifies trifluoromethyl group integration.

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight and purity (>95%).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer :

- Storage : Stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or humidity. Recommended storage: amber vials at –20°C with desiccants.

- Reactivity : The hydroxy and trifluoromethyl groups render it sensitive to strong acids/bases. For example, Boc deprotection occurs under HCl/dioxane, requiring careful pH monitoring .

Q. What initial biological screening approaches are appropriate to assess its bioactivity?

- Methodological Answer :

- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Cellular Models : Evaluate cytotoxicity and metabolic modulation in cancer cell lines (e.g., IC₅₀ determination via MTT assays).

- Structural Analogs : Compare activity with diazepane or piperidine derivatives to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of its reactions?

- Methodological Answer : Steric hindrance from the tert-butyl group and trifluoromethyl substituent directs regioselectivity. For example, nucleophilic attacks favor the less hindered azepane nitrogen. Computational modeling (DFT) predicts transition states, while NOESY NMR confirms spatial arrangements of substituents .

Q. How should researchers address contradictions in experimental data, such as inconsistent reaction yields or bioactivity?

- Methodological Answer :

- Yield Variability : Use design of experiments (DoE) to test variables (e.g., solvent polarity, temperature). For example, replacing THF with DMF may improve solubility of intermediates.

- Bioactivity Discrepancies : Validate assays with positive/negative controls and orthogonal methods (e.g., SPR vs. ITC for binding affinity). Re-synthesize batches to rule out impurity effects .

Q. What computational strategies can predict its reactivity and guide experimental design?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Machine Learning : Train models on diazepane derivative datasets to predict optimal reaction conditions or toxicity profiles.

- ICReDD Framework : Integrate computational predictions with high-throughput screening to accelerate discovery .

Q. How can functional group modifications (e.g., replacing hydroxy with amino groups) alter its bioactivity and physicochemical properties?

- Methodological Answer :

- Synthetic Modifications : Introduce amino groups via Mitsunobu reactions (DIAD, Ph₃P) or reductive amination.

- Impact Assessment : Compare logP (lipophilicity) via shake-flask assays and membrane permeability using Caco-2 cells. Bioactivity shifts (e.g., enhanced kinase inhibition) may arise from improved hydrogen-bonding capacity .

Q. What challenges arise in scaling up its synthesis, and how can they be mitigated?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transition from batch reactors to continuous flow systems to improve heat/mass transfer and reduce side products.

- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.